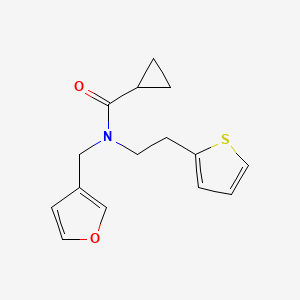

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring furan-3-ylmethyl and thiophen-2-ylethyl substituents. This compound’s structure combines a cyclopropane ring (conferring steric constraint and metabolic stability) with heterocyclic aromatic groups (furan and thiophene), which are known to enhance bioactivity through π-π interactions and hydrogen bonding .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(13-3-4-13)16(10-12-6-8-18-11-12)7-5-14-2-1-9-19-14/h1-2,6,8-9,11,13H,3-5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIZWSHOOPDOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropane carboxylic acid, which is then converted to the corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the carboxamide could produce the corresponding amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Medicine: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It could be used in the development of new materials with unique electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can engage in π-π stacking or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclopropanecarboxamide Derivatives with Heterocyclic Substituents

(a) N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide (15b)

- Structure : Shares the cyclopropanecarboxamide core but incorporates a naphthofuran group instead of furan/thiophene.

- Properties : Melting point = 160–162°C, higher than simpler derivatives (e.g., 15a at 64–66°C), indicating enhanced crystallinity due to extended aromaticity .

- Bioactivity : Naphthofuran derivatives are often explored for melatonin receptor modulation, whereas furan/thiophene analogs may prioritize antibacterial or antiviral applications .

(b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)

- Structure: Contains a tetrahydrofuranone ring and 3-chlorophenyl group.

- Key Difference: The tetrahydrofuranone moiety reduces aromaticity, likely decreasing DNA intercalation capacity compared to fully conjugated furan/thiophene systems .

(c) N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide

Thiophene-Containing Analogs with Antiviral Activity ()

Compounds such as 31 and 32 in incorporate thiophen-2-yl groups linked to cyclopropanecarboxamide via methylene bridges. These were designed as SARS-CoV-2 PLpro inhibitors:

- Structural Similarity : The thiophene ring in both the target compound and 31 / 32 enhances binding to protease active sites via sulfur-mediated hydrophobic interactions.

- Key Difference : The target compound lacks the azetidine and benzamide moieties present in 31 , which are critical for PLpro inhibition. This suggests its bioactivity (if any) may target different enzymes or pathways .

Antibacterial Quinolone-Thiophene Hybrids (–2)

Quinolone derivatives with 5-bromo- or 5-(methylthio)thiophen-2-yl groups (e.g., Foroumadi et al., 2005–2006) exhibit potent antibacterial activity against Staphylococcus aureus:

- Mechanism : Thiophene substituents improve membrane permeability and topoisomerase IV inhibition.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Furan and Thiophene Moieties : These aromatic rings contribute to the compound's unique chemical properties and biological activities.

- Cyclopropane Ring : The presence of a cyclopropane structure can influence the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Properties

Emerging studies suggest that compounds similar to this compound may exhibit anticancer activity. The mechanism often involves the inhibition of key enzymes in cancer metabolism pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on cancer cell lines have shown that the compound significantly reduces cell viability in a dose-dependent manner. The following table summarizes the results from one such study:

Table 2: Effect on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 30 | Inhibition of cell cycle progression |

Neuroprotective Effects

Recent investigations have also highlighted potential neuroprotective effects of furan and thiophene derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.